molecular formula C13H19N5O B2795573 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone CAS No. 2034380-69-1

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone

Numéro de catalogue: B2795573
Numéro CAS: 2034380-69-1
Poids moléculaire: 261.329
Clé InChI: KFFFRMYKFAVPOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Starting Materials: The pyrido[4,3-d]pyrimidine intermediate and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, with the addition of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Product: Formation of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions

  • Preparation of Pyrido[4,3-d]pyrimidine Core

      Starting Materials: 2-aminopyridine and an appropriate aldehyde.

      Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as acetic acid under reflux conditions.

      Product: Formation of the pyrido[4,3-d]pyrimidine intermediate.

Analyse Des Réactions Chimiques

Types of Reactions

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

Kinase Inhibition

Several studies have highlighted the role of this compound as a potential inhibitor of various kinases involved in cancer progression. For instance, research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to inhibit these kinases makes it a candidate for further development as an anticancer agent .

Neurological Disorders

The compound has been investigated for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or protect against neurodegeneration. Preliminary studies indicate potential efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, warranting further exploration .

Antimicrobial Activity

Research has also indicated that compounds similar to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for the development of new antibiotics .

Case Studies

StudyFocusFindings
Kinase Inhibition Study Investigated the inhibitory effects on CDK4The compound demonstrated significant inhibition with an IC50 value indicating strong potency against cancer cell lines .
Neuroprotective Effects Evaluated in models of neurodegenerationShowed reduced neuronal cell death and improved cognitive function in animal models .
Antimicrobial Efficacy Tested against gram-positive and gram-negative bacteriaDemonstrated broad-spectrum activity with minimal inhibitory concentrations lower than existing antibiotics .

Mécanisme D'action

The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of a pyrido[4,3-d]pyrimidine core and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Activité Biologique

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyridopyrimidine family, which has garnered significant interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

This structure is characterized by a pyridopyrimidine core linked to a piperazine moiety, which is thought to contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound primarily involves its role as a multikinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has been shown to inhibit several key kinases:

  • CDK4/Cyclin D1 : Involved in cell cycle regulation.
  • ARK5 : Associated with cancer cell survival.
  • PI3K : Plays a role in cell growth and metabolism.

In vitro studies have demonstrated that the compound induces apoptosis in tumor cells at low concentrations (30–100 nM), highlighting its potential as an anticancer agent .

Antitumor Activity

The antitumor effects of this compound have been investigated across various cancer cell lines. Notably:

  • Cell Lines Tested : K562 (chronic myelogenous leukemia), DU145 (prostate cancer), and HCT15 (colorectal cancer).
  • Cytotoxicity Assays : Results indicated that the compound exhibited significant growth inhibition, particularly against cancer cell lines with overexpressed cyclin D1.
Cell LineIC50 (µM)
K5620.03
DU1450.05
HCT150.30

These findings suggest that the compound's structure allows for selective targeting of cancerous cells while sparing normal cells .

Inhibition Profiles

Further profiling against a panel of 285 kinases revealed that the compound exhibits high selectivity for certain kinases, including:

  • CDK6
  • FGFR1
  • PDGFRβ

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Autoimmune Diseases : A derivative of this compound was tested for its ability to inhibit PI3Kδ, showing promise in treating autoimmune conditions by modulating immune responses .
  • Cancer Models : In vivo studies using xenograft models demonstrated significant tumor regression in subjects treated with the compound compared to control groups .

Propriétés

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-16-4-6-17(7-5-16)13(19)18-3-2-12-11(9-18)8-14-10-15-12/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFFRMYKFAVPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.